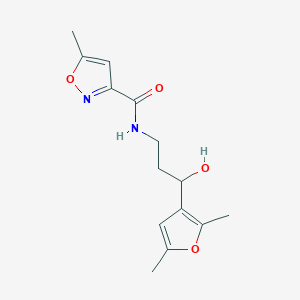

![molecular formula C24H17N3O2S B2520978 5-[(2-氧代-2-苯乙基)硫烷基]-2-苯基-2H,3H-咪唑并[1,2-c]喹唑啉-3-酮 CAS No. 958612-71-0](/img/structure/B2520978.png)

5-[(2-氧代-2-苯乙基)硫烷基]-2-苯基-2H,3H-咪唑并[1,2-c]喹唑啉-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-[(2-oxo-2-phenylethyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one" is a derivative of imidazoquinazolinone, which is a fused heterocyclic compound that has garnered interest due to its potential biological activities. The structure of this compound suggests that it may have been synthesized through a process involving the thiolation of imidazoquinoline precursors, similar to the methods described in the provided papers for related compounds.

Synthesis Analysis

The synthesis of related imidazoquinoline derivatives has been reported using iodine-catalyzed regioselective sulfenylation under metal- and oxidant-free conditions . This method utilizes disulfides or thiophenols as sulfenylating agents to obtain sulfenylated imidazoquinoline derivatives. Another approach for synthesizing a triazoloquinazolinone derivative involves the use of dimethyl-n-cyanoimidodithiocarbonate and 2-hydrazinobenzoic acid as building blocks . Although the specific synthesis of "5-[(2-oxo-2-phenylethyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one" is not detailed, these methods provide insight into possible synthetic routes that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of the compound likely features a complex arrangement of rings, including an imidazoquinazolinone core, which is a bicyclic structure composed of fused imidazole and quinazoline rings. The presence of a sulfanyl group attached to the imidazoquinoline core indicates that the compound could exhibit unique electronic and steric properties, influencing its reactivity and potential interactions with biological targets.

Chemical Reactions Analysis

While the specific chemical reactions of "5-[(2-oxo-2-phenylethyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one" are not provided, the literature suggests that sulfenylated imidazoquinolines can participate in various chemical transformations. The sulfanyl group could potentially undergo further reactions, such as oxidation or conjugation with other nucleophiles, which could be exploited to generate a diverse array of derivatives for biological evaluation .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of both aromatic and heteroaromatic systems could contribute to its stability and solubility in organic solvents. The sulfanyl group could also impact the compound's polarity and ability to form hydrogen bonds, which are important factors in its solubility in different solvents and its overall reactivity. The compound's crystalline structure, melting point, and other physical properties would require empirical determination through experimental analysis.

科学研究应用

药用化学的意义

喹唑啉衍生物,包括咪唑并喹唑啉,因其在药用化学各个领域的治疗潜力而被广泛探索。由于其稳定性和引入生物活性部分的能力,这些化合物对于开发新的药物至关重要,从而增强了对金黄色葡萄球菌、枯草芽孢杆菌和大肠杆菌等病原体的抗菌活性 (Tiwary 等人,2016)。

抗癌应用

喹唑啉衍生物的抗癌特性已得到充分证明,研究表明它们具有抑制各种癌症通路(包括表皮生长因子受体 (EGFR))的潜力,而表皮生长因子受体是癌症化疗的关键靶点。此类化合物表现出广泛的抗癌活性,突显了喹唑啉在肿瘤学研究中的实用性 (Ravez 等人,2015)。

在药物发现中的作用

喹唑啉因其多样的生物活性(包括抗菌、抗炎和抗癌活性)而成为药物发现的焦点。喹唑啉衍生物的结构多功能性允许探索新型治疗剂,突出了这些化合物在推进药物治疗中的重要性 (Faisal & Saeed,2021)。

在抗菌耐药性中的应用

喹唑啉衍生物因其应对抗菌耐药性挑战的潜力而受到研究,为开发新抗生素提供了一条有希望的途径。它们作为对抗生素耐药性的多功能先导分子的能力突显了基于喹唑啉的研究在药用化学中的重要性 (Elgemeie 等人,2019)。

属性

IUPAC Name |

5-phenacylsulfanyl-2-phenyl-2H-imidazo[1,2-c]quinazolin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N3O2S/c28-20(16-9-3-1-4-10-16)15-30-24-25-19-14-8-7-13-18(19)22-26-21(23(29)27(22)24)17-11-5-2-6-12-17/h1-14,21H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVGMXEDXPTXPTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2-oxo-2-phenylethyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-benzyl-N-isopentyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2520895.png)

![Ethyl 4-[2-(3-hydroxypropyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzoate](/img/structure/B2520896.png)

![1-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-pentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2520899.png)

![1,2,4,5,6-pentamethyl-5,6,7,8-tetrahydro-1H-6,8a-methanopyrrolo[3,2-c]azepine](/img/structure/B2520904.png)

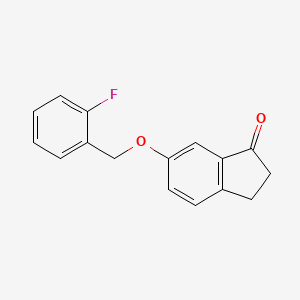

![(E)-N-benzyl-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2520906.png)

amino]acetamide](/img/structure/B2520907.png)

![[(1-Ethyl-1H-imidazol-2-YL)methyl]methylamine dihydrochloride](/img/no-structure.png)

![tert-butyl 4-[1-(3-fluorobenzyl)-2-oxo-1,2,3,4-tetrahydro-5-quinazolinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2520911.png)

![2,4-Dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B2520913.png)

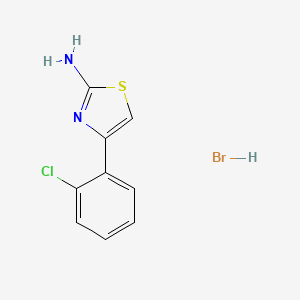

![N-(furan-2-ylmethyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B2520916.png)

![2-{4-[(Diethylamino)sulfonyl]phenyl}-5-(ethylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B2520917.png)